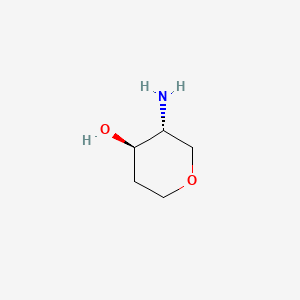

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3R,4R)-3-aminooxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCSFTQJADYIQH-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@@H]1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3r,4r 3 Amino 4 Hydroxy Tetrahydropyran and Its Derivatives

Stereoselective Synthesis Approaches

The arrangement of substituents on the tetrahydropyran (B127337) (THP) ring is critical for biological function. Therefore, stereoselective synthesis, which controls the three-dimensional orientation of atoms, is paramount. Methodologies such as the Prins cyclization, aminohydroxylation, and ring-closing metathesis have emerged as powerful tools for accessing these complex structures with high fidelity. nih.govnih.govwikipedia.org

The Prins cyclization, involving the acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a foundational method for constructing the tetrahydropyran ring. researchgate.net While effective, traditional protocols can be limited by side reactions like oxonia-Cope rearrangements, which can lead to racemization and reduced yields. nih.govbeilstein-journals.org Consequently, modern variations have been developed to enhance selectivity and efficiency.

A significant advancement in the synthesis of 4-hydroxyl-tetrahydropyrans involves the use of iron(III) chloride (FeCl3) as a catalyst. beilstein-journals.org This method has been shown to be highly stereoselective, generating 4-hydroxy-substituted tetrahydropyrans with excellent diastereomeric and enantiomeric ratios. acs.orgnih.gov The reaction proceeds under mild conditions and is applicable to a wide array of substrates. acs.org Research indicates that this FeCl3-catalyzed reaction follows a distinct mechanistic pathway, potentially involving a [2 + 2] cycloaddition process, which accounts for the observed high hydroxyl-selectivity. acs.orgresearchgate.net This approach effectively creates the core 4-hydroxy-tetrahydropyran structure, a direct precursor to the target molecule.

Table 1: FeCl3-Catalyzed Prins Cyclization of Various Aldehydes This table showcases the efficiency and stereoselectivity of the FeCl3-catalyzed Prins cyclization with different aldehyde substrates.

| Entry | Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzaldehyde | 95 | >99:1 |

| 2 | p-Methylbenzaldehyde | 96 | >99:1 |

| 3 | p-Bromobenzaldehyde | 93 | >99:1 |

| 4 | 2-Naphthaldehyde | 94 | >99:1 |

| 5 | Cinnamaldehyde | 89 | >99:1 |

Data sourced from studies on FeCl3-catalyzed Prins reactions. acs.org

The introduction of adjacent amino and hydroxyl groups onto a carbon skeleton is achieved through aminohydroxylation. The Sharpless Asymmetric Aminohydroxylation (SAAH) is a benchmark process that enables the syn-selective creation of 1,2-amino alcohols from alkenes. organic-chemistry.orgbuchler-gmbh.com This reaction utilizes an osmium catalyst in conjunction with chiral ligands, such as derivatives of dihydroquinine and dihydroquinidine, to induce high enantioselectivity. nih.gov The nitrogen source is typically a salt of an N-halosulfonamide, -amide, or -carbamate. organic-chemistry.orgbuchler-gmbh.com The ability to directly install the syn-amino alcohol functionality is critical for synthesizing the (3R,4R) stereochemistry of the target compound.

A primary challenge in aminohydroxylation is controlling regioselectivity, especially with complex alkene substrates. nih.gov Tethered Aminohydroxylation (TA) provides a powerful solution to this problem. In this approach, the nitrogen-containing group is first "tethered" to the substrate, often via an allylic alcohol. nih.gov The subsequent intramolecular, osmium-catalyzed aminohydroxylation proceeds with complete control of both regio- and stereoselectivity. researchgate.net This strategy ensures the formation of the desired syn-amino diol motif, making it exceptionally useful for the synthesis of complex molecules like the β-amino acid residue of microsclerodermins and the core of dysiherbaine. nih.govnih.gov The TA reaction has been demonstrated as a key step in the regio- and stereoselective functionalization of complex homoallylic alcohols. nih.govresearchgate.net

The Prins-Ritter reaction is a multicomponent tandem process that combines a homoallylic alcohol, a carbonyl compound, and a nitrile in a one-pot synthesis. sci-hub.se This reaction sequence first involves a Prins cyclization to form a carbocation intermediate, which is then trapped by the nitrile in a Ritter reaction to yield a 4-amido tetrahydropyran. nih.govwikipedia.org

This method is highly efficient for producing polysubstituted 4-amido tetrahydropyrans with excellent cis-selectivity. sci-hub.se The use of a cerium(III) chloride heptahydrate (CeCl3·7H2O) and acetyl chloride (AcCl) catalyst system has proven effective, promoting the reaction at ambient temperature and leading to high yields. sci-hub.secapes.gov.br This approach directly installs a protected amino group at the C4 position, creating a derivative that can be readily hydrolyzed to the target 3-amino-4-hydroxy-tetrahydropyran.

Table 2: CeCl3·7H2O/AcCl-Catalyzed Prins-Ritter Reaction This table shows the synthesis of various 4-acetamido tetrahydropyrans from different aldehydes and but-3-en-1-ol in acetonitrile.

| Entry | Aldehyde | Time (h) | Yield (%) |

| 1 | 2-Naphthaldehyde | 7 | 88 |

| 2 | p-Methylbenzaldehyde | 6 | 90 |

| 3 | p-Bromobenzaldehyde | 8 | 85 |

| 4 | 3,4,5-Trimethoxybenzaldehyde | 10 | 82 |

| 5 | p-Nitrobenzaldehyde | 8 | 86 |

Data adapted from Yadav, J. S. et al., Tetrahedron Letters, 2007. sci-hub.se

Ring-Closing Metathesis (RCM) is a versatile and powerful reaction in organic synthesis used to form unsaturated rings. wikipedia.org The reaction involves the intramolecular metathesis of a diene, catalyzed by metal complexes, most commonly those based on ruthenium or molybdenum. wikipedia.orgorganic-chemistry.org For the synthesis of tetrahydropyran derivatives, an acyclic precursor containing two terminal alkene functionalities and an ether linkage at the appropriate position is required.

The RCM reaction proceeds to form a dihydropyran, which can then be reduced to the corresponding tetrahydropyran. chempedia.info This method is valued for its high functional group tolerance and its ability to form a wide range of ring sizes, from 5-membered rings up to large macrocycles. wikipedia.orgacs.org The development of highly active and stable catalysts, such as the Grubbs catalysts, has made RCM an indispensable tool for constructing complex cyclic architectures, including the core tetrahydropyran ring of the target compound. organic-chemistry.org

Table 3: Commonly Used Catalysts for Ring-Closing Metathesis This table lists key catalysts employed in RCM reactions.

| Catalyst Name | Common Name | Generation |

| Bis(tricyclohexylphosphine)benzylideneruthenium dichloride | Grubbs' Catalyst | First |

| (1,3-Dimesityl-imidazolidin-2-ylidene)(PCy3)Cl2Ru=CHPh | Grubbs' Catalyst | Second |

| Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylideneruthenium(II) | Hoveyda-Grubbs' Catalyst | Second |

| [1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(o-isopropoxyphenylmethylene)ruthenium | Hoveyda-Grubbs' Catalyst | Second |

| Molybdenum(VI) di(hexafluoro-tert-butoxide)di(pyrrolide)(2-methyl-2-phenylpropylidene) | Schrock Catalyst | N/A |

Application of Chiral Auxiliaries and Catalysis in Enantioselective Synthesis

Enantioselective synthesis is critical for producing specific stereoisomers of pharmacologically active molecules. nih.gov The use of chiral auxiliaries and asymmetric catalysis are cornerstone strategies for controlling stereochemistry during the formation of the tetrahydropyran ring. nih.govwikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily attached to a substrate to guide the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com These auxiliaries, often derived from readily available natural products like amino acids, terpenes, or carbohydrates, induce diastereoselectivity. nih.gov After the desired stereocenter is created, the auxiliary is removed. numberanalytics.com Examples of widely used auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine amides. wikipedia.orgresearchgate.netresearchgate.net For instance, camphorsultam has been effectively used as a chiral auxiliary in Michael additions and Claisen rearrangements to achieve high diastereoselectivity. wikipedia.org

Asymmetric Catalysis: This approach uses a chiral catalyst to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. wikipedia.org This method is often preferred for its efficiency, as only a small amount of the catalyst is needed. wikipedia.org

Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for the enantioselective synthesis of THPs. whiterose.ac.ukwhiterose.ac.uk For example, a "clip-cycle" strategy involving an intramolecular oxa-Michael cyclization catalyzed by CPAs can produce substituted tetrahydropyrans with excellent enantioselectivity (up to 99% ee). whiterose.ac.ukwhiterose.ac.uk

Organocatalysis: Chiral organic molecules can catalyze reactions with high stereocontrol. A quinine-derived squaramide organocatalyst, for example, has been used in one-pot cascade reactions to synthesize highly functionalized tetrahydropyrans with five contiguous stereocenters in excellent enantiomeric excesses (93–99% ee). nih.gov Similarly, isothiourea-mediated catalysis has been employed in Michael addition-lactonization cascades to yield dihydropyranones with high enantioselectivity. nih.gov

Metal-Based Catalysis: Transition metals like Ruthenium (Ru) are used in various asymmetric reactions. A practical synthesis of a highly functionalized THP-based DPP-4 inhibitor was achieved using three consecutive Ru-catalyzed reactions, including a dynamic kinetic resolution (DKR) to establish two adjacent stereocenters. nih.gov

The table below summarizes various catalytic systems used in the enantioselective synthesis of tetrahydropyran rings.

Table 1: Catalytic Systems for Enantioselective Tetrahydropyran Synthesis| Catalytic Approach | Catalyst Type | Reaction Type | Key Features | Ref |

|---|---|---|---|---|

| Brønsted Acid Catalysis | Chiral Phosphoric Acids (CPAs) | Intramolecular oxa-Michael | High enantioselectivity (up to 99% ee) in "clip-cycle" synthesis. | whiterose.ac.ukwhiterose.ac.uk |

| Organocatalysis | Squaramide-based catalysts | Michael/Henry/Ketalization Cascade | Forms highly functionalized THPs with multiple stereocenters; excellent ee (93-99%). | nih.gov |

| Organocatalysis | Isothiourea | Michael addition-lactonization | Access to enantiomerically enriched dihydropyranones. | nih.gov |

| Metal Catalysis | Ruthenium (Ru) complexes | DKR / Cycloisomerization | Establishes multiple stereocenters in sequential reactions. | nih.gov |

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient tools for building complex heterocyclic scaffolds like tetrahydropyran. nih.govnih.govtandfonline.com These reactions offer significant advantages by minimizing purification steps, saving time, and reducing waste. tandfonline.com

A notable example is the Prins-type cyclization, a three-component reaction involving a homoallylic alcohol, an aldehyde or ketone, and an acid. nih.govnih.gov This method has been successfully used to synthesize spirocyclic tetrahydropyranyl mesylates and tosylates in good yields. nih.gov The resulting products can be further transformed; for instance, mesylates have been converted into the corresponding Boc-protected amines, demonstrating a pathway to amino-substituted THP scaffolds. nih.gov Various catalysts and reaction media have been explored for the Prins cyclization, including niobium(V) chloride and indium(III) chloride, which mediate the reaction under mild conditions to afford 4-chlorotetrahydropyrans with high yields and diastereoselectivity. organic-chemistry.org

Other MCRs for constructing pyran-based structures often involve a sequence of reactions such as Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. rsc.org These strategies allow for the rapid assembly of diverse and densely functionalized tetrahydropyran derivatives from simple starting materials. acs.orgnih.gov

Precursor Design and Stereochemical Control

The synthesis of a specific stereoisomer like (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran requires precise control over the stereochemistry at C3 and C4 of the pyran ring. This is achieved through careful precursor design and the application of sophisticated asymmetric synthesis strategies.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org Compounds such as carbohydrates, amino acids, and terpenes serve as excellent precursors because their inherent chirality can be transferred to the target molecule. nih.gov For the synthesis of a polyhydroxylated amino-tetrahydropyran, carbohydrates are particularly suitable starting materials. For instance, D-glyceraldehyde has been used as a chiral precursor in the synthesis of polyoxamic acids, which are intermediates for creating other complex chiral molecules. researchgate.net The defined stereocenters of the starting sugar can be used to set the desired (3R,4R) configuration of the final product through a series of stereocontrolled chemical transformations.

Asymmetric Induction Strategies

Asymmetric induction is the process by which a chiral feature in the substrate, catalyst, or reaction environment influences the formation of one stereoisomer over another. wikipedia.org There are several primary strategies for asymmetric induction:

Internal Asymmetric Induction: A pre-existing chiral center within the substrate molecule dictates the stereochemical outcome of a new stereocenter being formed. wikipedia.org This is the fundamental principle of chiral pool synthesis, where the chirality of the starting material directs the synthesis.

Relayed Asymmetric Induction: This strategy involves the temporary use of a chiral auxiliary. The auxiliary is attached to the substrate, directs the stereoselective formation of the desired chiral center(s), and is then cleaved, having relayed its chiral information. wikipedia.org

External Asymmetric Induction: In this approach, an external chiral agent, typically a catalyst, creates a chiral environment for the reaction. wikipedia.org This is the most efficient method as a small amount of catalyst can generate a large quantity of the chiral product. wikipedia.org Asymmetric organocatalytic and metal-catalyzed reactions, as discussed in section 2.1.5, are prime examples of this strategy. nih.govnih.gov

For the synthesis of this compound, a combination of these strategies could be envisioned. For example, a precursor from the chiral pool could be used in a reaction sequence that employs a chiral catalyst to install additional stereocenters with high precision.

Derivatization and Functionalization Reactions

Once the this compound scaffold is synthesized, its functional groups can be further modified to explore structure-activity relationships or to synthesize more complex target molecules.

Chemical Transformations of the Amino Group

The primary amino group in this compound is a versatile functional handle for a wide range of chemical transformations. Standard reactions for primary amines can be applied to introduce various substituents, thereby modulating the compound's properties.

Common transformations include:

Acylation/Amide Formation: The amino group can readily react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

Sulfonylation/Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many therapeutic agents.

Alkylation: The amine can be alkylated using alkyl halides to form secondary or tertiary amines. Reductive amination, a two-step process involving the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is a common method for controlled alkylation. nih.gov

Arylation: The formation of N-aryl bonds can be achieved through methods like the Buchwald-Hartwig amination, providing access to derivatives such as the N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino moiety seen in some kinase inhibitors. nih.gov

Decarboxylation: While not directly applicable to the title compound itself, related amino acids undergo decarboxylation to yield amines, a fundamental reaction in biochemistry. youtube.com

The table below provides examples of potential transformations of the amino group.

Table 2: Potential Chemical Transformations of the Amino Group| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Acylation | Acyl chloride (R-COCl) or Anhydride | Amide (R-CONH-) |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide (R-SO₂NH-) |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl Amine |

Chemical Transformations of the Hydroxyl Group

The secondary hydroxyl group at the C-4 position of this compound is a key site for derivatization. Its reactivity allows for the introduction of a wide variety of functional groups through etherification and esterification, enabling the exploration of structure-activity relationships in drug design. To prevent unwanted side reactions with the adjacent amino group, it is common practice to first protect the amine, often with a tert-butoxycarbonyl (Boc) group. This is typically achieved in near-quantitative yields using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of dimethylaminopyridine (DMAP).

Etherification

The formation of an ether bond at the C-4 hydroxyl group can be accomplished through various methods, with the Williamson ether synthesis being a classic and widely applicable approach. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or sulfonate.

While specific examples of Williamson ether synthesis on this compound are not extensively detailed in the surveyed literature, the general principles are well-established. The reaction would typically proceed as follows:

Deprotonation: The Boc-protected this compound is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.

Nucleophilic Substitution: The alkoxide then reacts with an alkylating agent, for instance, an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an alkyl tosylate, in an Sₙ2 reaction to yield the desired ether.

The choice of base, solvent, and reaction temperature is crucial for optimizing the yield and preventing side reactions.

Another powerful method for forming ethers from alcohols is the Mitsunobu reaction. wikipedia.org This reaction allows for the conversion of primary and secondary alcohols into a wide range of derivatives, including ethers, with inversion of stereochemistry. wikipedia.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol is activated by the phosphine-azodicarboxylate adduct, making it susceptible to nucleophilic attack by another alcohol or a phenol (B47542) to form the ether.

Esterification

Esterification of the C-4 hydroxyl group is another common transformation. This can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. A notable application of this transformation is in solid-phase synthesis, where the hydroxyl group can be anchored to a resin.

In one documented procedure, the Boc-protected this compound is attached to a Wang resin, which is a hydroxymethylphenoxy-linked polystyrene support. masterorganicchemistry.com The hydroxyl group of the tetrahydropyran derivative is activated with disuccinimidyl carbonate (DSC) in the presence of a base like N,N-diisopropylethylamine (DIEA) or DMAP in a solvent such as dimethylformamide (DMF). masterorganicchemistry.com This activated intermediate then reacts with the hydroxyl groups on the Wang resin to form a stable ester linkage. masterorganicchemistry.com This solid-phase attachment allows for the subsequent modification of the amino group after deprotection, facilitating the rapid synthesis of libraries of compounds. masterorganicchemistry.com

| Reaction | Starting Material | Reagents | Product | Key Features |

| Etherification (General) | (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol | 1. NaH2. Alkyl halide (R-X) | (3R,4R)-3-(Boc-amino)-4-alkoxy-tetrahydropyran | Formation of an ether linkage. |

| Esterification (Solid-Phase) | (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol | Wang resin, DSC, DMAP, DMF | Resin-bound (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl ester | Anchoring to a solid support for further synthesis. masterorganicchemistry.com |

Modifications of the Tetrahydropyran Ring System

Beyond the functionalization of the existing hydroxyl and amino groups, the tetrahydropyran ring itself can be a target for chemical modification. Such transformations can lead to novel scaffolds with significantly altered shapes and properties. These modifications can include ring-opening reactions, skeletal rearrangements, and the formation of fused bicyclic systems.

Ring-Opening Reactions

Ring-opening of the tetrahydropyran moiety can lead to linear derivatives that can be further functionalized or cyclized to form different ring systems. While specific examples starting from this compound are not prevalent in the reviewed literature, general methodologies for tetrahydropyran ring-opening exist. For instance, ring-opening metathesis (ROM) of unsaturated tetrahydropyran derivatives, catalyzed by ruthenium-based catalysts, is a known strategy to produce functionalized acyclic structures.

Intramolecular Cyclization and Bicyclic Derivatives

The strategic placement of functional groups on the this compound scaffold can facilitate intramolecular reactions to construct bicyclic systems. For example, conversion of the hydroxyl group into a leaving group and introduction of a nucleophilic moiety at another position could lead to the formation of a fused or bridged ring system through intramolecular cyclization.

One reported strategy involves the reaction of a pyridine (B92270) derivative, which, upon treatment with sodium hydride in tetrahydrofuran, undergoes intramolecular cyclization to form a 3,4-dihydro-pyrido[4,3-e] wikipedia.orglibretexts.orgoxazepin-1-one. nih.gov While this example does not start from the specific target compound, it illustrates the principle of forming a new fused ring from a substituted six-membered heterocycle containing an appropriately positioned nucleophile and electrophilic center.

The synthesis of such complex scaffolds often relies on multi-step sequences where the initial tetrahydropyran derivative is elaborated with the necessary functional groups to enable the desired ring transformation.

Conformational Analysis and Stereochemical Considerations

A Priori Computational Modeling and Simulation Studies

Computational methods provide a powerful lens through which to view the dynamic and complex conformational preferences of molecules like (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran. These a priori studies, conducted before or in conjunction with experimental work, offer deep insights into the molecule's structure and behavior at an atomic level.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in determining the relative energies of different possible conformations, thus predicting the most stable three-dimensional arrangement of the atoms. These calculations can reveal the intricate interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, which dictate the preferred chair, boat, or twist-boat conformations of the tetrahydropyran (B127337) ring.

For instance, in a study on halogenated D-talose pyran analogues, DFT calculations were used to corroborate that the molecules adopt a standard 4C1-like conformation. researchgate.net The study also highlighted how the size of the halogen substituent at the C4 position influences the intra-annular torsion angles due to repulsive interactions with other substituents. researchgate.net Similar principles apply to this compound, where the size and orientation of the amino and hydroxyl groups will influence the ring's geometry.

DFT calculations can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov This information is crucial for understanding the molecule's reactivity and potential interactions with biological targets. nih.gov

Below is a representative data table illustrating the kind of information that can be obtained from DFT calculations on a substituted tetrahydropyran ring, based on findings from analogous systems.

| Parameter | Chair Conformation (Axial-Axial) | Chair Conformation (Equatorial-Equatorial) | Twist-Boat Conformation |

| Relative Energy (kcal/mol) | 0.0 | -2.5 | +5.8 |

| C3-N Bond Length (Å) | 1.47 | 1.46 | 1.48 |

| C4-O Bond Length (Å) | 1.43 | 1.42 | 1.44 |

| O-C4-C3-N Dihedral Angle (°) | -60.2 | +55.8 | +30.1 |

| Intramolecular H-bond (N···O distance, Å) | 2.85 | Not Present | 3.10 |

This table is illustrative and compiled from general knowledge of DFT calculations on substituted cyclic systems.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides static pictures of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov By simulating the movements of atoms and molecules, MD can map out the entire conformational landscape, revealing not just the stable states but also the transition pathways between them. nih.govresearchgate.net

For this compound, an MD simulation would typically involve placing the molecule in a simulated solvent environment and calculating the forces between atoms over a series of small time steps. nih.govmdpi.com This allows for the observation of how the tetrahydropyran ring flexes and puckers, and how the amino and hydroxyl substituents move in relation to each other and the solvent molecules. nih.gov

The results of an MD simulation are often visualized as a Ramachandran-like plot, showing the distribution of dihedral angles over time. This can reveal the most populated conformational states and the flexibility of different parts of the molecule. For example, simulations can quantify the percentage of time the molecule spends in a chair versus a boat conformation.

A representative table summarizing potential findings from an MD simulation on a 3,4-disubstituted tetrahydropyran is shown below.

| Conformational State | Population (%) | Average C3-C4 Dihedral Angle (°) | Key Intramolecular Interactions |

| Diaxial Chair | 15 | -58.5 | Intramolecular H-bond (NH2···OH) |

| Diequatorial Chair | 80 | +57.2 | Solvent-mediated H-bonds |

| Twist-Boat | 5 | Variable | Transient H-bonds |

This table is illustrative and based on expected outcomes from MD simulations of similar molecules.

Spectroscopic Elucidation of Stereochemistry and Conformation

Spectroscopic techniques provide experimental data that can be used to validate and refine the computational models. By probing the molecule with various forms of electromagnetic radiation, these methods can reveal detailed information about its connectivity, stereochemistry, and conformation.

Nuclear Overhauser Effect (NOE) Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that can determine the spatial proximity of atoms within a molecule. researchgate.net The NOE effect arises from the dipolar coupling between nuclear spins, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. researchgate.net This makes it an extremely sensitive "ruler" for measuring short intermolecular distances (typically < 5 Å).

In the context of this compound, NOE experiments, such as 1D-NOE or 2D-NOESY, can be used to establish the relative stereochemistry of the amino and hydroxyl groups. For example, irradiating the proton at C3 and observing an NOE enhancement for the proton at C4 would indicate that these two protons are on the same face of the ring (a cis relationship). Conversely, the absence of a significant NOE would suggest a trans relationship.

Furthermore, NOE data can help to distinguish between different ring conformations. In a chair conformation, specific NOE patterns are expected between axial and equatorial protons. For instance, strong NOEs are typically observed between protons in a 1,3-diaxial arrangement.

The following table illustrates the type of data that can be obtained from NOE experiments to determine the conformation of a substituted tetrahydropyran.

| Irradiated Proton | Observed NOE Enhancement on Proton | Inferred Proximity / Conformation |

| H3 (axial) | H5 (axial) | Strong |

| H3 (axial) | H4 (axial) | Strong |

| H2eq | H4eq | Weak |

| H3 (axial) | H2ax, H4ax | Strong |

This table is illustrative and based on established NOE principles for cyclic systems.

X-ray Crystallography of Key Intermediates and Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of a compound, it is possible to generate a detailed electron density map from which the precise positions of all atoms can be determined.

While obtaining a suitable crystal of this compound itself might be challenging, the crystal structures of its derivatives or key synthetic intermediates can provide invaluable information about its stereochemistry and preferred conformation. researchgate.netnih.gov For example, a crystal structure of a derivative could definitively confirm the trans relationship between the amino and hydroxyl groups and show the tetrahydropyran ring adopting a chair conformation in the solid state. researchgate.netnih.gov

The data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, can be used to validate the results of computational models like DFT. researchgate.net For instance, a study on a 2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivative revealed a flattened boat conformation for the pyran ring in the crystal structure. researchgate.net

A representative table of crystallographic data for a hypothetical derivative of this compound is presented below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| C3-C4 Bond Length (Å) | 1.542 |

| C3-N Bond Length (Å) | 1.481 |

| C4-O Bond Length (Å) | 1.435 |

| O-C4-C3-N Torsion Angle (°) | 175.3 (anti-periplanar) |

| Ring Conformation | Chair |

This table is illustrative and based on typical data from X-ray crystallographic analysis of similar organic molecules.

Applications As Chiral Building Blocks and Scaffolds

Role in Complex Molecule Synthesis

The well-defined stereochemistry of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran makes it an excellent starting material or intermediate for the synthesis of intricate molecular structures. The cis-relationship between the amino and hydroxyl groups on the tetrahydropyran (B127337) ring provides a conformational rigidity that can be exploited to control the stereochemical outcome of subsequent reactions. This controlled introduction of chirality is a cornerstone of modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds.

While its application in natural product synthesis is a prominent example, the utility of this building block extends to the broader field of complex molecule synthesis. The amino and hydroxyl groups can be selectively protected and functionalized, allowing for the stepwise and controlled elaboration of the molecular framework. This strategic manipulation is crucial in multi-step syntheses where the precise installation of functional groups and stereocenters is paramount.

Utilization in Medicinal Chemistry Programs

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved drugs. The incorporation of the this compound building block can impart favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability, which are critical for drug development.

Design and Synthesis of Drug-like Molecules

The design and synthesis of novel drug-like molecules often rely on the use of well-defined chiral building blocks to explore chemical space and optimize interactions with biological targets. The this compound scaffold provides a platform for the generation of diverse derivatives. For instance, a related but distinct scaffold, (3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl, was incorporated into a potent and selective Janus kinase 1 (JAK1) inhibitor. This highlights the potential of substituted aminotetrahydropyrans to serve as key components in the development of new therapeutic agents.

Incorporation into Bioactive Heterocyclic Scaffolds

The amino and hydroxyl functionalities of this compound serve as convenient handles for its incorporation into a variety of bioactive heterocyclic scaffolds. Through chemical transformations, this building block can be integrated into larger, more complex ring systems that are known to possess pharmacological activity. Although direct examples specifically utilizing the this compound isomer are not extensively documented in publicly available literature, the general strategy of employing aminotetrahydropyran scaffolds in drug discovery is well-established. For example, functionalized 4-aminotetrahydropyran (B1267664) scaffolds have been prepared and elaborated to demonstrate their potential in library synthesis for drug discovery programs. smolecule.com

Development of Libraries for Drug Discovery

The creation of compound libraries for high-throughput screening is a fundamental aspect of modern drug discovery. The use of rigid, three-dimensional scaffolds like this compound is advantageous in generating libraries with greater structural diversity compared to flat, aromatic systems. While specific library development projects centered on this exact isomer are not prominently reported, the principles of combinatorial chemistry support its potential utility in this area. By systematically modifying the amino and hydroxyl groups with a variety of substituents, a focused library of compounds can be generated for screening against a particular biological target.

Contribution to Natural Product Synthesis

Natural products have historically been a rich source of inspiration for the development of new drugs. The total synthesis of complex natural products often presents significant challenges, and the use of pre-functionalized chiral building blocks can greatly simplify the synthetic route.

Dysiherbaine Tetrahydropyran Core Synthesis

A significant application of this compound is as a key intermediate in the total synthesis of the marine natural product Dysiherbaine. smolecule.comevitachem.comaablocks.comnih.govnih.govfrontiersin.orgnih.govrsc.orgjwpharmlab.com Dysiherbaine is a potent neuroexcitotoxic amino acid that has garnered considerable interest from the scientific community due to its unique structure and biological activity. evitachem.comnih.govjwpharmlab.com

The synthesis of the densely functionalized tetrahydropyran core of Dysiherbaine, which features four contiguous cis-stereocenters, is a major synthetic hurdle. smolecule.comaablocks.com Several synthetic strategies have been developed to construct this core, with many employing a derivative of this compound.

The following table summarizes key aspects of two synthetic routes to the Dysiherbaine tetrahydropyran core that highlight the importance of the this compound scaffold.

| Synthetic Approach | Key Reaction | Number of Steps | Overall Yield | Reference |

| Concise Stereoselective Route | Improved Tethered Aminohydroxylation | 9 | 39% | aablocks.com |

| Stereocontrolled and Scalable Synthesis | Donohoe Tethered Aminohydroxylation | 11 | 27% | evitachem.com |

These examples underscore the critical role of this compound and its derivatives as chiral building blocks in the successful and efficient synthesis of the complex and biologically significant natural product, Dysiherbaine.

Influence on Stereochemistry in Downstream Synthetic Pathways

The utility of this compound as a chiral building block is rooted in its ability to direct the formation of new stereocenters with a high degree of predictability. This stereochemical control arises from the conformational rigidity of the tetrahydropyran ring and the strategic positioning of its functional groups, which can influence reaction trajectories through steric hindrance, hydrogen bonding, or by serving as coordination sites for reagents.

In the synthesis of complex molecules, particularly those with pharmaceutical applications, the precise control of stereochemistry is paramount as different stereoisomers can exhibit vastly different biological activities. The incorporation of the this compound scaffold can be a key strategy in achieving the desired stereochemical purity in the final product. For instance, in the development of Janus kinase (Jak3) inhibitors, the stereochemistry of a related 3-amino-4-methylpiperidine core was found to be critical for inhibitory activity. This highlights the general principle that the defined stereocenters of such heterocyclic scaffolds play a crucial role in their biological function and, by extension, the importance of controlling their synthesis.

The influence of the (3R,4R)-stereochemistry can be observed in various reaction types. For example, when the amino or hydroxyl group of the tetrahydropyran scaffold participates in a reaction, the existing stereocenters can direct the approach of reagents to one face of a prochiral center, leading to the preferential formation of one diastereomer over another. This is a common strategy in diastereoselective synthesis, where the chiral auxiliary, in this case, the tetrahydropyran moiety, is later cleaved or remains as an integral part of the target molecule.

The table below illustrates hypothetical examples of how the stereochemistry of this compound could influence the outcome of a subsequent reaction, based on established principles of stereocontrol.

Table 1: Hypothetical Influence of this compound on Downstream Stereochemistry

| Reaction Type | Substrate incorporating this compound | Reagent | Expected Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |

| Nucleophilic addition to a pendant aldehyde | N-((3R,4R)-4-hydroxytetrahydropyran-3-yl)-2-oxoethan-1-al | Grignard Reagent (R-MgBr) | (R)-1-(N-((3R,4R)-4-hydroxytetrahydropyran-3-yl)amino)-2-ol | >90:10 |

| Diastereoselective reduction of a pendant ketone | 1-(N-((3R,4R)-4-hydroxytetrahydropyran-3-yl)amino)propan-2-one | L-Selectride® | (S)-1-(N-((3R,4R)-4-hydroxytetrahydropyran-3-yl)amino)propan-2-ol | >95:5 |

| Alkylation of an enolate derived from a pendant ester | Methyl 2-(N-((3R,4R)-4-hydroxytetrahydropyran-3-yl)acetamido)acetate | LDA, then CH₃I | Methyl (R)-2-(N-((3R,4R)-4-hydroxytetrahydropyran-3-yl)acetamido)propanoate | >85:15 |

It is important to note that the actual diastereomeric ratios would be dependent on various factors including the specific reagents, reaction conditions, and the nature of any protecting groups on the amino and hydroxyl functionalities. The conformational preferences of the tetrahydropyran ring, which can be influenced by substitution, also play a significant role in dictating the stereochemical outcome.

Advanced Research Directions and Future Perspectives

Chemoenzymatic and Biocatalytic Approaches

The precise stereochemical control required for the synthesis of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran makes it an ideal candidate for chemoenzymatic and biocatalytic strategies. These approaches leverage the high selectivity of enzymes to perform challenging chemical transformations, often under mild and environmentally benign conditions. chemistryjournals.nettudelft.nl

Future research will likely focus on employing a variety of enzyme classes. nih.gov Amine transaminases (ATAs) are particularly promising for the asymmetric synthesis of the chiral amine from a corresponding ketone precursor. researchgate.net This biocatalytic step could define the crucial C-3 stereocenter. Similarly, ketoreductases (KREDs) or other oxidoreductases could be used for the stereoselective reduction of a ketone to install the C-4 hydroxyl group with the correct (R)-configuration. nih.gov The application of isolated oxygenases, which can perform complex oxyfunctionalization reactions, may also be explored, though this often requires complex cofactor regeneration systems. tudelft.nl

Kinetic resolution, using enzymes like lipases or esterases, represents another viable strategy. nih.gov In this approach, an enzyme would selectively acylate either the amino or hydroxyl group of one enantiomer in a racemic mixture, allowing for the separation of the desired (3R,4R) stereoisomer. Overcoming the limitations of wild-type enzymes, such as low activity or stability, will be a key research area, with protein engineering and directed evolution being used to tailor biocatalysts for this specific substrate. nih.gov

Table 1: Potential Biocatalytic Reactions for Synthesis

| Enzyme Class | Reaction Type | Potential Application in Synthesis of this compound |

|---|---|---|

| Amine Transaminase (ATA) | Asymmetric Amination | Conversion of a tetrahydropyran-3-one precursor to (3R)-amino-tetrahydropyran. |

| Ketoreductase (KRED) | Asymmetric Reduction | Stereoselective reduction of a tetrahydropyran-4-one to form the (4R)-hydroxyl group. |

| Lipase / Esterase | Kinetic Resolution | Selective acylation of the amino or hydroxyl group in a racemic mixture to isolate the (3R,4R) isomer. |

| Halohydrin Dehalogenase | Ring Opening/Closing | Potential for stereoselective synthesis of the vicinal amino alcohol from an epoxide precursor. nih.gov |

| P450 Monooxygenase | Asymmetric Hydroxylation | Direct, stereoselective installation of the hydroxyl group on the tetrahydropyran (B127337) ring. nih.gov |

Flow Chemistry and Continuous Manufacturing of the Compound

Transitioning the synthesis of this compound from traditional batch processing to continuous flow chemistry offers significant advantages in efficiency, safety, and scalability. mdpi.com Continuous manufacturing is being increasingly adopted by the pharmaceutical industry to reduce costs, improve process control, and shorten production timelines. fda.govdrug-dev.com

A future continuous process for this compound could involve a series of connected tubular or packed-bed reactors, each performing a single synthetic step. mdpi.com For instance, an initial cyclization reaction to form the tetrahydropyran ring could be followed immediately by subsequent enzymatic or chemical transformations to install the amino and hydroxyl groups in a continuous stream. rsc.org This integration of steps eliminates the need for manual handling and isolation of intermediates, reducing waste and the potential for operator exposure. mdpi.commit.edu The small reactor volumes inherent to flow chemistry enhance safety, particularly if any steps are highly exothermic or involve hazardous reagents. rsc.org Furthermore, the use of in-line process analytical technology (PAT) allows for real-time monitoring and control of reaction parameters, ensuring consistent product quality. drug-dev.com

Novel Synthetic Route Development for Enhanced Sustainability

Green chemistry principles are increasingly guiding the development of new synthetic routes in the pharmaceutical industry. chemistryjournals.net Future syntheses of this compound will aim for greater sustainability by improving atom economy, reducing waste, and utilizing less hazardous materials.

Research is likely to explore novel cyclization strategies that are more efficient and environmentally friendly than some traditional methods. organic-chemistry.org This could include acid-mediated intramolecular hydroalkoxylation of alkenols or stereoselective oxa-Michael additions, which are known to be effective for constructing the tetrahydropyran ring. mdpi.comnih.gov The development of catalytic methods, using earth-abundant metals or organocatalysts, would be a significant advance over stoichiometric reagents. organic-chemistry.org Another key aspect will be the choice of solvents, with a move away from volatile organic compounds towards greener alternatives like water or ionic liquids where possible. chemistryjournals.net Ultimately, combining sustainable chemical steps with the biocatalytic approaches mentioned in section 5.1 could lead to a highly efficient and environmentally benign manufacturing process.

Structure-Activity Relationship Studies in Diverse Biological Systems

To unlock the therapeutic potential of this compound, comprehensive structure-activity relationship (SAR) studies are essential. mdpi.com SAR studies involve the systematic modification of a lead compound's structure to understand how chemical changes affect its biological activity. nih.govnih.gov The tetrahydropyran scaffold is known to be a component of molecules with a wide array of biological activities, including anticancer and antidepressant effects. auctoresonline.orgmdpi.comnih.gov

Future research would involve the synthesis of a library of analogs based on the this compound scaffold. Modifications would target several key positions:

The Amino Group (C-3): Substitution of the primary amine with various secondary and tertiary amines, amides, or ureas to probe the importance of the hydrogen bond donor/acceptor capacity. mdpi.com

The Hydroxyl Group (C-4): Conversion of the alcohol to ethers or esters of varying sizes to explore the impact of steric bulk and lipophilicity.

The Tetrahydropyran Ring: Introduction of substituents at other positions on the ring to explore additional binding interactions.

These derivatives would then be tested in a range of biological assays to identify how these structural changes influence potency and selectivity for various targets, such as enzymes or receptors. mdpi.com For example, SAR studies on related tetrahydropyran derivatives have shown that lipophilic groups or the inclusion of specific atoms like fluorine can significantly enhance cytotoxic activity against cancer cells. mdpi.com

Table 2: Illustrative SAR Table for Hypothetical Derivatives

| Compound | R1 (at C-3 Amino) | R2 (at C-4 Hydroxy) | Target X IC50 (nM) |

|---|---|---|---|

| Parent | -H | -H | 500 |

| Analog 1 | -CH₃ | -H | 250 |

| Analog 2 | -C(O)CH₃ (Amide) | -H | >10000 |

| Analog 3 | -H | -CH₃ (Ether) | 450 |

| Analog 4 | -H | -C(O)CH₃ (Ester) | 800 |

| Analog 5 | -CH₃ | -CH₃ | 150 |

Exploration of New Therapeutic Applications

The this compound scaffold is a versatile starting point for exploring a wide range of new therapeutic applications. nih.govsygnaturediscovery.com Substituted tetrahydropyrans have demonstrated a remarkable diversity of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. auctoresonline.orgmdpi.com

A key future direction will be to screen the parent compound and its derivatives against a broad panel of biological targets and in various disease models. High-throughput screening (HTS) campaigns could rapidly assess the activity of a compound library against hundreds of enzymes, receptors, and ion channels. Phenotypic screening, which assesses a compound's effect on cell behavior (e.g., cancer cell viability), can also uncover novel activities without prior knowledge of the specific molecular target. mdpi.com Given the known activities of related heterocyclic compounds, promising areas for investigation include oncology, infectious diseases, and disorders of the central nervous system. auctoresonline.orgnih.gov

Integration with Artificial Intelligence and Machine Learning for Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer powerful tools to accelerate the development of therapeutics based on the this compound scaffold. ijmsm.orgnih.gov These computational methods can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost of R&D. nih.gov

Future research will leverage AI/ML in several key areas:

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives before they are synthesized, helping to prioritize candidates with better drug-like characteristics. youtube.com

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target, focusing synthetic efforts on the most promising candidates. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the tetrahydropyran scaffold, optimized for desired properties such as high potency and selectivity. ijmsm.org

SAR Analysis: AI can analyze complex SAR data to identify subtle relationships between structure and activity that may not be apparent to human researchers, guiding the next round of molecular design. techconnectworld.com

By integrating these computational approaches, researchers can more efficiently explore the chemical space around this compound, accelerating the journey from a promising scaffold to a potential therapeutic agent. nih.govresearchgate.net

Q & A

Q. How to investigate its role as a chiral building block in natural product synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。